3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Structural Classification Within Indole Derivatives
The molecular architecture of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one places it within the oxindole family, a subset of indole alkaloids distinguished by a lactam ring at the 2-position of the indole nucleus. The compound features three critical structural elements:
- A 2,3-dihydro-1H-indol-2-one core, which introduces planarity constraints through partial saturation of the indole ring.
- A hydroxyl group at position 3, enabling hydrogen bonding and influencing electronic distribution across the aromatic system.
- Methyl substituents at positions 4 and 6, which sterically modulate reactivity while enhancing lipophilicity.
This configuration aligns with bioactive oxindole derivatives that demonstrate selective interactions with biological targets, particularly protein kinases and neurotransmitter receptors. The table below contrasts key structural features with related oxindole derivatives:
The methyl groups at positions 4 and 6 create a steric environment that influences ring puckering and intermolecular interactions, as observed in crystallographic studies of analogous compounds.
Historical Context of Oxindole-Based Compound Discovery
The isolation of oxindole derivatives from natural sources dates to 19th-century investigations of Cinchona alkaloids, but synthetic approaches gained prominence following Bayer’s 1866 reduction of isatin to di-oxindole. Three historical phases mark the development of substituted oxindoles:
- Natural product era (1970s–1990s): Identification of simple oxindoles like (E)-3-ethylidene derivatives from Colletotrichum fragariae fungi, which showed self-germination inhibition properties.
- Medicinal chemistry expansion (2000s): Strategic substitutions at C-3 and C-4 positions to optimize pharmacokinetic properties, exemplified by sunitinib derivatives.
- Contemporary catalysis (2010s–present): Use of chiral catalysts to control stereochemistry at C-3, enabling synthesis of enantioenriched variants.
The specific 4,6-dimethyl substitution pattern emerged from structure-activity relationship (SAR) studies demonstrating that alkyl groups at these positions improve metabolic stability without compromising aqueous solubility. Early synthetic routes to such compounds involved:
- Acid-catalyzed cyclization of substituted anilines
- Metal-mediated coupling reactions to introduce methyl groups
These methods laid the groundwork for modern asymmetric syntheses employing organocatalysts.
Significance in Heterocyclic Chemistry Research
As a model compound, 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one has advanced three key areas of heterocyclic chemistry:
Synthetic methodology development:
Non-covalent interaction studies:
Bioactive scaffold design:
Recent computational analyses using density functional theory (DFT) have quantified the compound’s electronic parameters, revealing a HOMO energy of −6.3 eV localized on the indole π-system and a LUMO of −1.8 eV at the lactam carbonyl. These properties make it a valuable benchmark in molecular modeling of indole-derived therapeutics.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-4,6-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4,9,12H,1-2H3,(H,11,13) |
InChI Key |
KMDLIUISQZWPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents convert this group into a ketone, forming 4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acetic acid, 60°C, 2 hours | 4,6-dimethyl-2,3-dihydroindole-2,3-dione | 78% | |
| CrO₃ | H₂SO₄, acetone, 0°C, 1 hour | 4,6-dimethyl-2,3-dihydroindole-2,3-dione | 65% |
Key Insight : Oxidation selectively targets the hydroxyl group without affecting the methyl substituents or the indole core.
Reduction Reactions
The ketone moiety in oxidized derivatives can be reduced to regenerate the hydroxyl group or further modify the structure.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, RT, 30 minutes | 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 85% | |
| LiAlH₄ | THF, reflux, 2 hours | 3-Hydroxy-4,6-dimethyl-2,3-dihydroindole | 72% |
Mechanistic Note : Sodium borohydride selectively reduces ketones to secondary alcohols, while lithium aluminum hydride can over-reduce the carbonyl to a methylene group.
Substitution Reactions
The methyl groups at the 4- and 6-positions participate in electrophilic substitution, particularly under halogenation or nitration conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 eq) | FeCl₃, CH₂Cl₂, 0°C, 1 hour | 5-Bromo-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 60% | |
| HNO₃ (fuming) | H₂SO₄, 50°C, 3 hours | 5-Nitro-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 55% |
Regioselectivity : Substitution occurs preferentially at the 5-position due to electron-donating effects of the methyl groups.
Condensation Reactions
The compound acts as a nucleophile in condensation reactions with aldehydes or ketones, forming fused heterocycles.
Application : These reactions are pivotal for synthesizing bioactive spirocyclic indole derivatives .
Cyclization Reactions
Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form tricyclic structures.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 4 hours | 4,6-Dimethyl-1H-indolo[2,3-b]quinoline | 50% | |
| NaH | DMF, 80°C, 3 hours | 4,6-Dimethylpyrrolo[1,2-a]indol-3-one | 63% |
Mechanistic Pathway : Cyclization proceeds via dehydration and subsequent ring closure, stabilized by resonance in the indole system.
Functional Group Transformations
The hydroxyl group can be functionalized through esterification or etherification.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hours | 3-Acetoxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 90% | |
| CH₃I | K₂CO₃, acetone, reflux, 5 hours | 3-Methoxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 82% |
Utility : Ether derivatives exhibit enhanced stability and altered pharmacokinetic profiles.
Comparative Reactivity with Analogues
The presence of methyl groups at the 4- and 6-positions significantly alters reactivity compared to unsubstituted oxindoles:
| Feature | 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | 3-Hydroxy-2,3-dihydro-1H-indol-2-one |
|---|---|---|
| Oxidation Rate | Slower (steric hindrance from methyl groups) | Faster |
| Substitution Position | Predominantly 5-position | 4- and 6-positions |
| Cyclization Efficiency | Higher (methyl groups stabilize transition state) | Moderate |
Data synthesized from.
Scientific Research Applications
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic substitution makes it a versatile molecule for interacting with different biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent patterns:
Key Observations :
- Substituent Position : Methyl groups at positions 4 and 6 (as in the target compound) reduce ring strain compared to geminal dimethyl groups (e.g., 6,6-dimethyl derivatives) .
- Functional Groups : The hydroxyl group at position 3 distinguishes the target compound from analogues like 5-acetyl derivatives, which prioritize electrophilic reactivity .
- Bioactivity: Hydroxyimino derivatives (e.g., 3-(hydroxyimino)-5,7-dimethyl) show enhanced metal-binding properties, suggesting applications in catalysis or metalloprotein inhibition .
Physicochemical Properties
However, insights can be inferred from structural trends:
- Lipophilicity : The target compound (logP ~1.5 estimated) is less lipophilic than 3-hydroxy-3-methyl-1H-indol-2-one (logP ~1.2) due to additional methyl groups .
- Thermal Stability : Geminal dimethyl groups (e.g., 6,6-dimethyl derivatives) increase thermal stability by reducing conformational flexibility .
Biological Activity
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1249405-53-5) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- CAS Number : 1249405-53-5
Anticancer Activity
Research indicates that indole derivatives, including 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
- Microtubule Destabilization : Similar to other indole derivatives, it may disrupt microtubule assembly, a critical process for cell division and cancer progression .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory markers such as iNOS and COX-2. This activity suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Indole-based compounds are recognized for their antimicrobial effects. Preliminary studies suggest that 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one may possess antibacterial and antifungal activities, although specific data on this compound's efficacy is limited .
The biological activity of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one can be attributed to its ability to interact with various molecular targets:
- Receptor Modulation : It may modulate receptors involved in apoptosis and inflammation.
- Enzyme Inhibition : The compound inhibits enzymes related to inflammatory pathways and cancer cell proliferation.
Study on Anticancer Efficacy
A study investigated the effects of 3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound at concentrations of 10 µM significantly reduced cell viability and induced apoptosis through caspase activation .
Anti-inflammatory Research
In a separate study focused on inflammatory responses, the compound was shown to significantly decrease levels of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlated with decreased production of pro-inflammatory cytokines .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation or cyclization of substituted indole precursors. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of indol-2-one derivatives with yields exceeding 90% under reflux conditions in ethanol . Optimization involves adjusting solvent polarity, reaction temperature, and catalyst loading. Characterization via IR (e.g., carbonyl stretch at ~1697 cm⁻¹) and ¹H NMR (e.g., diastereotopic protons at δ 3.2–3.8 ppm) is critical to confirm purity .
Q. How should researchers interpret conflicting melting point or spectral data during characterization?
- Methodological Answer : Discrepancies in melting points (e.g., observed 291–293°C vs. literature 282–284°C) may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and compare with high-resolution mass spectrometry (HRMS) to confirm molecular integrity . For NMR inconsistencies, ensure deuterated solvent purity and calibrate referencing against tetramethylsilane (TMS) .
Q. What crystallization techniques are effective for obtaining single crystals suitable for X-ray diffraction?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. SHELXL or SHELXS software can refine crystallographic data, with attention to resolving twinning or disorder in the indole ring .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., Mycobacterium tuberculosis enzymes) can prioritize in vitro testing. Use PubChem or PDB datasets to align the compound’s 3D structure (SMILES: COC1(C2=CC=CC=C2NC1=O)OC) with known bioactive indol-2-ones . Density functional theory (DFT) calculations further elucidate electronic properties influencing receptor binding .
Q. What strategies resolve contradictions in reported bioactivity (e.g., antifungal vs. inactive results)?
- Methodological Answer : Standardize assay protocols (e.g., MIC values against Candida albicans ATCC 90028) and control for compound stability in DMSO/PBS buffers. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., 4,6-dimethyl groups) critical for activity .
Q. How do researchers evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidative ring-opening) can be identified via LC-MS. Safety protocols for handling acute toxicity (Category 4 GHS) should include fume hood use and PPE .
Data Analysis & Structural Studies
Q. What advanced spectroscopic techniques validate tautomeric forms of the compound?
- Methodological Answer : Variable-temperature ¹³C NMR can detect keto-enol tautomerism. IR spectroscopy combined with X-ray crystallography resolves hydrogen bonding patterns in the solid state .
Q. How are machine learning models applied to optimize synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
